1,3-Dimethoxycyclohexane
CAS No.: 30363-81-6
Cat. No.: VC1697244
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30363-81-6 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 1,3-dimethoxycyclohexane |
| Standard InChI | InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | MQTLTQMOALIWRO-UHFFFAOYSA-N |
| SMILES | COC1CCCC(C1)OC |
| Canonical SMILES | COC1CCCC(C1)OC |
Introduction
Chemical Structure and Physical Properties
1,3-Dimethoxycyclohexane has the molecular formula C₈H₁₆O₂ with a molecular weight of 144.21 g/mol . The compound features a six-membered cyclohexane ring with two methoxy (-OCH₃) groups substituted at the 1 and 3 positions. The molecule can exist in two main stereoisomeric forms:
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Trans-1,3-dimethoxycyclohexane: In this configuration, the methoxy groups are positioned on opposite sides of the cyclohexane ring plane .
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Cis-1,3-dimethoxycyclohexane: In this arrangement, both methoxy groups occupy the same side of the cyclohexane ring plane .
The trans isomer is formally identified as (1S,3S)-1,3-dimethoxycyclohexane in IUPAC nomenclature . Its structure can be represented by the SMILES notation CO[C@H]1CCCC@@HOC, which precisely defines the stereochemical arrangement of the molecule .
Stereochemistry and Conformational Analysis
One of the most studied aspects of 1,3-dimethoxycyclohexane is its conformational behavior, which has been the subject of multiple research investigations.
Conformational Equilibrium Studies
Comparison with Related Compounds
To better understand 1,3-dimethoxycyclohexane's unique properties, it is instructive to compare it with structurally related compounds.
Structural Relatives Comparison
Conformational Differences
The cis-1,3-dimethoxycyclohexane exhibits distinct conformational behavior compared to its trans isomer. This has been highlighted in comparative studies with other 1,3-disubstituted cyclohexanes. Research indicates that the relative positioning of the methoxy groups significantly affects the energy profile of different conformations, influencing the equilibrium constants for ring inversion processes .
Research Applications
1,3-Dimethoxycyclohexane has featured in various research contexts, demonstrating its value in both fundamental studies and potential applications.
Conformational Analysis Studies
The compound has served as an important model system for investigating fundamental aspects of conformational analysis. Research by de Oliveira et al. has specifically examined the conformational equilibrium of cis-1,3-dimethoxycyclohexane to understand the factors influencing molecular shape and stability . These studies provide valuable insights into the interplay between stereochemistry and molecular properties.
Spectroscopic Identification
Spectroscopic methods provide powerful tools for identifying and characterizing 1,3-dimethoxycyclohexane isomers.
NMR Spectroscopy
NMR spectroscopy has been particularly valuable for investigating 1,3-dimethoxycyclohexane, as it can differentiate between stereoisomers and provide information about conformational equilibria. Studies involving this compound typically employ both ¹H and ¹³C NMR techniques to elucidate structural details .
Molecular Identity Confirmation
For trans-1,3-dimethoxycyclohexane, the following identifiers have been established:
These standardized identifiers allow for unambiguous identification of the compound in chemical databases and literature.
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